2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid - 2097966-06-6

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Catalog Number: EVT-1772579
CAS Number: 2097966-06-6
Molecular Formula: C9H9N5O2
Molecular Weight: 219.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (HPPA) is an organic compound belonging to the pyrazole family. It is characterized by the presence of a pyrazole ring substituted at the 1-position with an acetic acid group and at the 3-position with a pyrazinyl group. This molecule possesses multiple potential donor atoms, including nitrogen atoms in the pyrazole and pyrazine rings, and oxygen atoms in the carboxyl group, making it a versatile ligand for metal coordination. []

Molecular Structure Analysis

While the molecular structure of HPPA itself is not described in the provided papers, the crystal structures of its copper(II) and cadmium(II) complexes have been determined. [] In these complexes, HPPA acts as a multidentate bridging ligand, coordinating to the metal centers through nitrogen atoms of the pyrazole and pyrazine rings and oxygen atoms of the carboxylate group.

Chemical Reactions Analysis

The provided literature mainly focuses on the complexation reactions of HPPA with metal ions like copper(II) and cadmium(II). [] These reactions typically involve the deprotonation of the carboxylic acid group of HPPA, forming a negatively charged ligand that can coordinate to the positively charged metal ions.

Applications

The primary application of HPPA, as reported in the provided literature, is in the synthesis of metal-organic frameworks (MOFs). [] Specifically, HPPA has been successfully utilized to synthesize copper(II) and cadmium(II) coordination compounds. [] These complexes exhibit interesting structural features and may find applications in areas such as:

2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid []


2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetic Acid []


Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate []


Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) []

Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator. [] The research aimed to develop partial GK activators to mitigate hypoglycemia risks associated with full GK activators while maintaining efficacy in treating type 2 diabetes. BMS-820132 demonstrated promising in vivo efficacy and a favorable preclinical ADME and safety profile, leading to its advancement into human clinical trials.


3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives []

Compound Description: These compounds are identified as selective TYK2 inhibitors. [] TYK2 plays a critical role in immune-mediated diseases by mediating signaling of IL-23, IL-12, and Type I IFN-driven responses. The study highlights compound 14l within this series, exhibiting potent TYK2 inhibition (IC50 = 9 nM), good selectivity over other JAK kinases, and promising functional potency in JAK/STAT signaling pathways.


5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) []

Compound Description: ASP5854 functions as a dual antagonist for adenosine A1 and A2A receptors. [] This compound exhibits high affinity and specificity for both receptors, demonstrating antagonistic action against agonist-induced intracellular Ca2+ increases. ASP5854 showed promising results in preclinical models of Parkinson's disease and cognitive impairment.



4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one of the trans form []

Compound Description: This novel yellow pyrazolyl azo pigment finds application in the imaging industry. [] The abstract provides details of its crystal structure, emphasizing its triclinic system and specific crystallographic parameters. It does not mention any specific biological activities.


6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) []

Compound Description: This compound represents a pyrazole derivative with applications in imaging. [] The abstract details its crystal structure, emphasizing the planarity of its ring systems, intra- and intermolecular hydrogen bonding patterns, and the disorder of the 1-methylpyrrolidin-2-one solvent molecule.



2-[(5-Amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-Dioxane Monosolvate []

Compound Description: This compound features a sulfonyl-substituted pyrazole structure. [] The abstract describes its crystal structure, highlighting the spatial arrangement of the pyrazole, oxy-ethanone substituent, and sulfonyl ring. It forms a layer structure through hydrogen bonding.


(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid [, ]

Compound Description: This compound and its salts are disclosed as crystalline forms in the patents. [, ] The patents focus on the pharmaceutical dosage forms and potential therapeutic applications of these forms.


Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate []

Compound Description: This compound represents a dihydropyrazole derivative incorporating a sulfonyl group. [] The abstract describes its crystal structure, highlighting the relative orientation of the rings, intramolecular hydrogen bonding involving the sulfonyl group, and intermolecular hydrogen bonding leading to layer formation.


Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate [, ]

Compound Description: This compound serves as a key intermediate in synthesizing PRO1, a PROTAC molecule targeting mTOR. [, ] The studies describe an efficient palladium-catalyzed Suzuki reaction for its preparation.


2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile []

Compound Description: This compound features a pyrazole ring substituted with various groups. [] The abstract describes its crystal structure, highlighting the dihedral angles between the rings and the disorder observed in the methyl H atoms and one amino H atom.


4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazol-5(4H)-Ones []

Compound Description: These compounds incorporate pyrazole and selenazole rings. [] The study focuses on a green and efficient method for their synthesis via a four-component condensation reaction. The abstract doesn't specify any biological activities for these derivatives.


4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) []

Compound Description: S1RA, or E-52862, is a potent σ1 receptor (σ1R) antagonist. [] The research focused on developing 1-arylpyrazoles as σ1R antagonists for potential use in treating neurogenic pain. S1RA exhibited high activity in the mouse capsaicin model and demonstrated dose-dependent antinociceptive effects in neuropathic pain models. Its promising profile led to its selection as a clinical candidate.


2-{[5-Amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one []

Compound Description: This compound belongs to the sulfonylpyrazolone class. [] The abstract details its crystal structure, emphasizing the position of the sulfur atom relative to the pyrazole ring and the intramolecular hydrogen bonding involving the NH2 group and sulfonyl oxygen. It also highlights the formation of a ribbon structure through a three-center hydrogen bonding system.


2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid []

Compound Description: This compound features a pyrazole ring linked to benzoic acid. [] The abstract focuses on its crystal structure, highlighting the dihedral angles between the aromatic and pyrazole rings. It notes the formation of C(7) chains along the [] direction through O—H⋯N hydrogen bonds in the crystal lattice.


1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives []

Compound Description: This series of compounds incorporates both pyrazole and oxadiazole rings. [] The study describes their synthesis and evaluation as potential antibacterial agents against Gram-positive and Gram-negative bacteria.


2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012) [, ]

Compound Description: OSU-03012 is a celecoxib derivative initially characterized as a PDK1 inhibitor. [, ] Studies revealed its ability to inhibit PAK phosphorylation and activity directly. It also disrupts the binding of the oncogenic transcription factor YB-1 to the EGFR promoter, leading to reduced EGFR expression and ultimately inhibiting the growth of basal-like breast cancer cells in vitro and in vivo.


2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one Derivatives []

Compound Description: This series focuses on quinazoline-pyrazole derivatives. [] The study highlights a simple, efficient, and cost-effective method for their synthesis using polyphosphoric acid as a catalyst.


(5RS)-(Z)-4-[5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid and (5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid []

Compound Description: These two compounds are dihydropyrazole derivatives with furan substituents. [] The study investigated their stereochemical properties using X-ray structural analysis and found that their specific configurations prevent their transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via a thermal intramolecular Diels–Alder reaction.


3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones []

Compound Description: This series of compounds comprises pyrazole-triazine hybrids. [] The study describes their multistep synthesis and preliminary biological evaluation, revealing insecticidal and fungicidal activities for some derivatives.


[Ag(LOMe)(PTA)2]NO3, [Ag(L2OMe)(PTA)2]NO3, and [Ag(LOMe)2(PPh3)]NO3 []

Compound Description: These are silver(I) complexes containing bis(pyrazol-1-yl)acetate ligands. [] They were synthesized and evaluated for their antitumor activity. These complexes exhibited significant in vitro antitumor activity, showing higher efficacy than cisplatin against various human cancer cell lines, particularly against small-cell lung carcinoma (SCLC) cells.


(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-benzenesulfonamide and cis-[MoO2(L)2] []

Compound Description: This study describes a Schiff base ligand derived from pyrazolone and its MoO2(II) complex. [] The researchers characterized the compounds spectroscopically and theoretically using DFT methods. The study highlights the potential pharmacological applications of these compounds based on their in silico bioactivity scores, drug-likeness, and ADME properties.


4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one []

Compound Description: This series of compounds incorporates pyrazole, thiadiazole, and azetidinone rings. [] The study focuses on their synthesis and evaluation for antibacterial activity against various bacterial species.


6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts []

Compound Description: This compound and its salts, containing a triazolothiadiazine ring system, were synthesized and characterized. [] The research focused on exploring the potential therapeutic benefits of combining a thiazole fragment with a carboxyl group. The study involved analyzing their physicochemical and pharmacokinetic properties using ADME parameters to identify promising compounds for further development.


[Ln(L)3(H2O)2]·nH2O (Ln = La, Ce, Pr, Nd) complexes with (pyrazol-1-yl)acetic acid []

Compound Description: This study explores the coordination chemistry of (pyrazol-1-yl)acetic acid (L) with lanthanides. [] The researchers synthesized and characterized four lanthanide complexes, revealing one-dimensional chain formations in their crystal structures. They observed different coordination modes of the carboxylate groups in the solid state and solution.


6-(4-Substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole Derivatives []

Compound Description: This series of compounds comprises pyrazole, imidazole, and thiadiazole rings. [] The study focuses on their synthesis and evaluation for antitubercular and antifungal activities.


1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones []

Compound Description: These compounds represent a novel class of propionyl-spaced bisheterocyclic compounds incorporating pyrazole rings. [] The study describes their synthesis from readily available starting materials, highlighting the use of levulinic acid as a precursor.


4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide []

Compound Description: This compound combines pyrazole, furan, and benzenesulfonamide moieties. [] The abstract describes its crystal structure, highlighting the twists in the molecule, the orientation of the amino group, and the network of hydrogen bonding interactions leading to supramolecular layers.


Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC) []

Compound Description: APC is a pyrazole derivative studied for its corrosion inhibition properties on mild steel in sulfuric acid solutions. [] The research employed electrochemical techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to assess its inhibition efficacy.


2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and -4,5,6,7-tetrahydrobenzothiazole Systems []

Compound Description: This study describes a series of eighteen non-condensed 5,5-bicyclic compounds, 2-(3-alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles, and their corresponding tetrahydrobenzothiazole analogs. [] The synthesis involves reacting substituted pyrazolethiocarboxyamide with various bromo-ketones, followed by dehydration to obtain the target bicycles.


1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one []

Compound Description: This compound, featuring a dihydropyrazole ring, is synthesized through the cyclization of a chalcone derivative using hydrazine hydrate. [] The study characterized the compound spectroscopically and conducted a molecular docking study against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis to evaluate potential interactions.


(S/R)-Methyl 2-(5-Fluorouracil-1-yl-aceto)amino-3-phenylpropanoate []

Compound Description: This compound is synthesized by coupling L/D phenylalanine methyl ester with 5-fluorouracil-1-yl acetic acid. [] In vitro antitumor activity tests showed that the compound exhibited some antitumor effects.


2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

Compound Description: This novel pyrazoline-bearing hybrid molecule contains 1,3,4-thiadiazole and dichloroacetic acid moieties. [] This compound was synthesized through a cost-effective approach and evaluated for its anticancer activity.

Properties

CAS Number

2097966-06-6

Product Name

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

IUPAC Name

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetic acid

Molecular Formula

C9H9N5O2

Molecular Weight

219.2 g/mol

InChI

InChI=1S/C9H9N5O2/c10-8-3-6(7-4-11-1-2-12-7)13-14(8)5-9(15)16/h1-4H,5,10H2,(H,15,16)

InChI Key

OFFLCXLPKLSOBC-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=O)O

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.